7-Hydroxycholesterol

Description

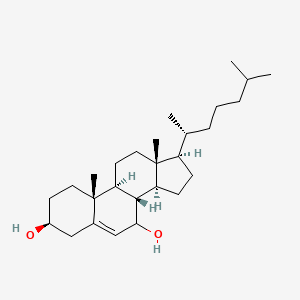

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-UOQFGJKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Hydroxycholesterol: A Pivotal Mediator in Disease Pathogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Hydroxycholesterol (7-HC) represents a class of oxysterols, which are oxidized derivatives of cholesterol, that play a significant and often detrimental role in the pathophysiology of numerous chronic diseases. Generated through both enzymatic and non-enzymatic pathways, the primary isomers, 7α-hydroxycholesterol (7α-HC) and 7β-hydroxycholesterol (7β-HC), exhibit distinct biological activities that contribute to cellular dysfunction and tissue damage. This technical guide provides a comprehensive overview of the role of 7-HC in disease, with a focus on atherosclerosis, neurodegenerative disorders, and the inflammatory response. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these oxysterols.

The Dichotomy of this compound Isomers

While often grouped, 7α-HC and 7β-HC have different origins and functions. 7α-HC is primarily an intermediate in the classical pathway of bile acid synthesis, formed from cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1] In contrast, 7β-HC is predominantly a product of cholesterol auto-oxidation mediated by reactive oxygen species (ROS).[2][3] This distinction is crucial as it positions 7β-HC as a marker and mediator of oxidative stress. Another related and highly cytotoxic oxysterol, 7-ketocholesterol (B24107) (7KC), is also formed through cholesterol oxidation and can be metabolically converted to 7β-HC.[4]

Role in Disease

Atherosclerosis

7-oxygenated oxysterols, including 7α-HC, 7β-HC, and 7KC, are major components of atherosclerotic plaques, constituting 75-85% of the oxysterols detected.[5][6] Their accumulation within the arterial wall contributes to the progression of atherosclerosis through several mechanisms:

-

Inflammation: 7α-HC promotes inflammation by upregulating the expression of pro-inflammatory molecules.[5] It can enhance the innate immune response by increasing the expression of pattern recognition receptors like TLR6 on monocytic cells.[5][7] This leads to an amplified response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), resulting in the secretion of cytokines and chemokines that attract immune cells to the plaque.[5] Specifically, 7α-HC has been shown to induce the expression of IL-8 and IL-23 in monocytes and macrophages.[6][8]

-

Foam Cell Formation: The uptake of oxidized low-density lipoprotein (ox-LDL), which is rich in 7-oxygenated oxysterols, by macrophages is a critical step in the formation of foam cells, a hallmark of atherosclerotic lesions.[6]

-

TGF-β Signaling Suppression: 7-dehydrocholesterol (B119134) (7-DHC), a precursor to 7-HC, has been shown to suppress canonical TGF-β signaling.[9] This is significant as suppressed TGF-β signaling is observed in vascular cells from human atherosclerotic plaques.[9]

Neurodegenerative Diseases

Oxysterols, unlike cholesterol, can cross the blood-brain barrier, implicating them in the pathology of neurodegenerative diseases.[4]

-

Alzheimer's Disease (AD): Increased levels of 7β-HC have been found in the hair of AD patients and correlate with clinical severity.[10][11] Intrahippocampal injection of 7β-HC in mice induced astrocyte and microglial activation, increased pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6), and enhanced the amyloidogenic pathway.[10][11][12] This suggests that 7β-HC could serve as a peripheral biomarker and a direct contributor to AD pathogenesis.[10][11]

-

Multiple Sclerosis (MS): The ROS-produced oxysterols, 7KC and 7β-HC, are associated with neuroaxonal injury in MS, as indicated by their positive correlation with serum neurofilament light chain (sNfL) levels.[2][3] In contrast, enzymatically produced oxysterols like 7α-HC did not show this association.[2][3] This highlights the role of oxidative stress-derived oxysterols in the neurodegenerative aspects of MS.

Immune Response Modulation

7-HC isomers are potent modulators of the innate immune system. 7α-HC, in particular, can prime monocytic cells to be more responsive to inflammatory stimuli. It achieves this by upregulating the expression of TLR6 and CD14.[5] This leads to an exaggerated inflammatory response upon encountering TLR ligands, characterized by increased production of cytokines and chemokines.[5] Glucocorticoids can counteract these effects by downregulating the expression of these receptors and inhibiting downstream signaling pathways.[5][7]

Quantitative Data in Disease States

The following tables summarize the levels of this compound and related oxysterols in various disease contexts as reported in the literature.

| Disease State | Analyte | Matrix | Patient Group | Control Group | Fold Change/Significance | Reference |

| Alzheimer's Disease | 7α-OHC | Hair | AD Patients | Normal Cognition | Significantly Higher (p=0.020) | [10] |

| Alzheimer's Disease | 7β-OHC | Hair | AD Patients | Normal Cognition | Significantly Higher (p=0.003) | [10] |

| Multiple Sclerosis | 7-Ketocholesterol | Serum | MS Patients | - | Positively associated with sNfL (p=0.032) | [3] |

| Multiple Sclerosis | 7β-Hydroxycholesterol | Serum | MS Patients | - | Positively associated with sNfL (p=0.0025) | [3] |

| Atherosclerosis | 7-Ketocholesterol | Plaque | Carotid Endarterectomy Patients | - | Major 7-oxygenated sterol | [13] |

| Atherosclerosis | 7β-Hydroxycholesterol | Plaque | Carotid Endarterectomy Patients | - | Present, less than 7K | [13] |

| Atherosclerosis | 7α-Hydroxycholesterol | Plaque | Carotid Endarterectomy Patients | - | Present, less than 7β-OH and 7K | [13] |

Key Experimental Protocols

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the concentration of 7-HC isomers in biological samples.

Methodology:

-

Sample Preparation:

-

For tissues like skin biopsies, extraction is performed using a solvent mixture such as ethyl acetate:methanol (1:1, v/v).[14][15]

-

For liquid samples like plasma or cell culture supernatant, a simple protein precipitation with acetonitrile (B52724) is often sufficient.[16]

-

Solid-phase extraction (SPE) can be employed for cleaner extracts and to remove interfering lipids.[14][17]

-

An internal standard, such as a deuterated form of the analyte (e.g., D7-cholesterol), is added at the beginning of the sample preparation to account for extraction losses and matrix effects.[16]

-

-

Derivatization (Optional but Recommended for Improved Ionization):

-

Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can improve the ionization efficiency of 7-HC in electrospray ionization mass spectrometry (ESI-MS).[14][15]

-

-

Chromatographic Separation:

-

A C18 reverse-phase column is commonly used for separation.[16][17]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or a mixture of isopropanol (B130326) and methanol) is employed.[16][17]

-

-

Mass Spectrometric Detection:

-

Tandem mass spectrometry (MS/MS) is used for detection in Multiple Reaction Monitoring (MRM) mode.

-

The instrument is typically operated in positive atmospheric pressure chemical ionization (APCI+) or electrospray ionization (ESI+) mode.[16]

-

Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, the MRM transition for 7α-HC can be m/z 385.1 -> 159.1.[16]

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The peak area ratio of the analyte to the internal standard is used for quantification.[16]

-

The method should be validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and matrix effects.[14][15][16]

-

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of 7-HC.

Methodology:

-

Cell Culture:

-

Relevant cell lines (e.g., THP-1 monocytes, neuronal cells, chondrocytes) are cultured under standard conditions.

-

-

Treatment:

-

Cells are treated with varying concentrations of 7-HC isomers for specific time periods.

-

-

Cell Viability Assessment:

-

MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

-

-

Apoptosis Assessment:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is externalized in early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. Stained cells are analyzed by flow cytometry.

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrate-based assays.[18]

-

Western Blotting: The cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bad, Bcl-2) can be assessed.[18]

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: Dyes like JC-1 or TMRM can be used to measure changes in ΔΨm, an early event in the intrinsic apoptosis pathway. A decrease in ΔΨm is indicative of apoptosis.[19]

-

In Vivo Administration and Behavioral Testing

Objective: To evaluate the pathological and behavioral effects of 7-HC in animal models.

Methodology:

-

Animal Model:

-

Administration:

-

Behavioral Testing:

-

Histopathological and Molecular Analysis:

-

Following the behavioral tests, animals are euthanized, and tissues (e.g., brain) are collected.

-

Immunohistochemistry/Immunofluorescence: To detect markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and AD pathology (e.g., Aβ, tau).

-

ELISA/Western Blotting/RT-qPCR: To quantify the levels of inflammatory cytokines, amyloid-beta, and other relevant proteins and genes in tissue homogenates.[10][11]

-

Signaling Pathways and Molecular Mechanisms

7β-Hydroxycholesterol-Induced Apoptosis

7β-HC is a potent inducer of apoptosis, primarily through the mitochondrial pathway.[19][22] The process involves an influx of calcium, activation of calmodulin and calcineurin, leading to the dephosphorylation of Bad. This promotes mitochondrial depolarization, the release of pro-apoptotic factors like cytochrome c, and the activation of a caspase cascade.[19]

References

- 1. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 2. The cholesterol autoxidation products, 7-ketocholesterol and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis | Quanterix [quanterix.com]

- 3. The cholesterol autoxidation products, 7-ketocholesterol and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7α-Hydroxycholesterol Elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 7-Hydroperoxycholesterol and its products in oxidized low density lipoprotein and human atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Discovery and Biological Significance of 7α-Hydroxycholesterol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7α-hydroxycholesterol, a pivotal oxysterol, stands at the crossroads of cholesterol metabolism and cellular signaling. Its discovery was not a singular event but rather a gradual elucidation intertwined with the mapping of the bile acid synthesis pathway in the mid-20th century. Initially identified as the first and rate-limiting intermediate in the conversion of cholesterol to bile acids, its biological significance has since expanded dramatically. Beyond its foundational role in maintaining cholesterol homeostasis, 7α-hydroxycholesterol is now recognized as a potent signaling molecule implicated in inflammation and the regulation of nuclear receptor activity. This technical guide provides an in-depth exploration of the discovery of 7α-hydroxycholesterol, detailing the experimental protocols that defined its existence and function. It presents a comprehensive overview of its quantitative presence in biological systems and visualizes its complex roles in key signaling pathways, offering a critical resource for researchers and professionals in drug development.

The Discovery of 7α-Hydroxycholesterol: A Historical Perspective

The formal identification of 7α-hydroxycholesterol is intrinsically linked to the pioneering work on bile acid biosynthesis. While a single, definitive "discovery" paper is not readily identifiable, its existence and critical role as an intermediate were firmly established through a series of seminal studies in the 1960s and 1970s. These investigations focused on the enzymatic conversion of cholesterol into bile acids, a process vital for dietary lipid absorption and cholesterol excretion.

The key enzyme, cholesterol 7α-hydroxylase (CYP7A1) , was identified as the catalyst for the initial and rate-limiting step in this pathway: the hydroxylation of cholesterol at the 7α-position to form 7α-hydroxycholesterol. This enzymatic conversion was a landmark discovery, solidifying the role of 7α-hydroxycholesterol as the committed precursor for the synthesis of both cholic acid and chenodeoxycholic acid. Early research by pioneers in the field, including the work referenced in the 1977 review by Myant and Mitropoulos, laid the groundwork for understanding this crucial metabolic process. A significant publication by Mitropoulos and Balasubramaniam in 1972 provided detailed characterization of the cholesterol 7α-hydroxylase enzyme in rat liver microsomes, further cementing the identity and importance of its product, 7α-hydroxycholesterol.

Quantitative Data on 7α-Hydroxycholesterol

The concentration of 7α-hydroxycholesterol in biological tissues and fluids is a critical indicator of bile acid synthesis rates and can be altered in various physiological and pathological states. The following tables summarize quantitative data from various studies.

Table 1: Serum Concentrations of 7α-Hydroxycholesterol in Humans

| Condition | Concentration (ng/mL) | Concentration (pmol/mL) | Method | Reference |

| Healthy Controls | 75 ± 19 | 237 ± 97 | GC-MS | [1] |

| Healthy Volunteers | 40 ± 11 | - | GC-MS | [2] |

| Hypercholesterolemia | - | - | GC-MS | [2] |

| Advanced Liver Cirrhosis | 22 ± 8 | 78 ± 59 | GC-MS | [1][2] |

| Chronic Hepatitis | - | 262 ± 102 | GC-MS | [1] |

| Cholelithiasis (free) | - | 48.3 ± 19.8 | GC-MS | [3] |

| Cholelithiasis (esterified) | - | 198.0 ± 90.3 | GC-MS | [3] |

| After Cholestyramine (4g b.i.d.) | 181 ± 95 | - | GC-MS | [2] |

| After Chenodeoxycholic Acid (300mg/day) | - | 20.5 ± 11.1 (free), 64.9 ± 33.6 (esterified) | GC-MS | [3] |

Table 2: Tissue Concentrations of 7α-Hydroxycholesterol

| Tissue | Species | Condition | Concentration (nmol/g) | Method | Reference |

| Liver | Human | Gallstone-free (Control) | 5.3 ± 1.2 | Not specified | [4] |

| Liver | Human | Cholesterol Gallstones | 12.9 ± 2.6 | Not specified | [4] |

| Brain (export rate) | Human | Healthy | ~2 mg/24h (as 7β-hydroxycholesterol) | GC-MS | [5] |

| Cerebrospinal Fluid (CSF) | Human | Healthy (Control) | - | LC-MS | [6] |

| Cerebrospinal Fluid (CSF) | Human | Alzheimer's Disease | - | LC-MS | [6] |

Experimental Protocols

The identification and quantification of 7α-hydroxycholesterol have evolved significantly with advancements in analytical chemistry.

Early Methods (circa 1960s-1970s)

The initial characterization of 7α-hydroxycholesterol relied on a combination of chromatography and spectroscopic techniques.

Protocol: Isolation and Identification of Sterols from Biological Samples

-

Extraction: Steroids were typically extracted from tissues or biological fluids using organic solvents like ethanol (B145695) or a chloroform-methanol mixture. This process also served to precipitate proteins.

-

Saponification: To hydrolyze steryl esters and triglycerides, the extract was often treated with a strong alkali, such as potassium hydroxide. This step liberated the free sterols.

-

Purification: The saponified extract was then subjected to further purification using techniques like:

-

Solvent Partitioning: Separating compounds based on their differential solubility in two immiscible liquid phases.

-

Column Chromatography: Using a solid stationary phase (e.g., silica (B1680970) gel, alumina) to separate compounds based on their polarity.

-

Thin-Layer Chromatography (TLC): A planar chromatographic technique for separating and identifying compounds.

-

-

Derivatization: To increase their volatility for gas chromatography, the hydroxyl groups of sterols were often derivatized to form trimethylsilyl (B98337) (TMS) ethers.

-

Gas-Liquid Chromatography (GLC): This was a cornerstone technique for separating and quantifying sterols. The retention time of a compound on a specific column was a key identifying feature.

-

Mass Spectrometry (MS): When coupled with GLC, MS provided definitive structural information by analyzing the fragmentation pattern of the ionized molecules.

Stereospecific Synthesis of 7α-Hydroxycholesterol (Published 1976)

A key development for producing pure standards for research was the establishment of a stereospecific synthesis method.

Protocol: Five-Step Synthesis of 7α-Hydroxycholesterol [7]

-

Starting Material: Cholesterol benzoate.

-

Bromination: Introduction of a bromine atom at the 7α-position to form 7α-bromocholesterol benzoate.

-

Solvolysis (Key Stereospecific Step): Treatment with potassium acetate (B1210297) in acetic acid. This reaction proceeds with retention of configuration at the 7-position, yielding 7α-acetoxycholesterol benzoate.

-

Reduction: The diester is then readily reduced using a powerful reducing agent like lithium aluminum hydride.

-

Final Product: 7α-hydroxycholesterol.

Modern Analytical Methods: LC-MS/MS

Today, the gold standard for the quantification of 7α-hydroxycholesterol is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Oxysterols by LC-MS/MS

-

Sample Preparation:

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [2H7]7α-hydroxycholesterol) is added to the sample for accurate quantification.

-

Extraction: Oxysterols are extracted from the biological matrix using an organic solvent, such as methyl tert-butyl ether.

-

Derivatization (Optional): While not always necessary with modern sensitive instruments, derivatization can be used to improve ionization efficiency.

-

-

Liquid Chromatography (LC) Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18 or phenyl-hexyl) is typically used to separate the different oxysterols based on their hydrophobicity.

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of 7α-hydroxycholesterol) and then detecting a specific product ion that is formed upon fragmentation of the precursor ion. This highly selective detection method minimizes interferences from other molecules in the sample.

-

-

Quantification: The peak area of the analyte is compared to the peak area of the internal standard to calculate the concentration of 7α-hydroxycholesterol in the original sample.

Signaling Pathways and Biological Roles

Beyond its role as a metabolic intermediate, 7α-hydroxycholesterol is an active signaling molecule.

The Classical Bile Acid Synthesis Pathway

The canonical role of 7α-hydroxycholesterol is as the first committed intermediate in the classical (or neutral) pathway of bile acid synthesis. This pathway is the primary mechanism for cholesterol catabolism.

Caption: The Classical Pathway of Bile Acid Synthesis.

Pro-inflammatory Signaling

7α-hydroxycholesterol has been shown to induce inflammatory responses in macrophages, a key event in the pathogenesis of atherosclerosis.[7]

Caption: Pro-inflammatory Signaling Cascade of 7α-Hydroxycholesterol.

Regulation of Nuclear Receptor Activity

7α-hydroxycholesterol can modulate the activity of several nuclear receptors, thereby influencing gene expression related to metabolism and inflammation. It has been identified as a high-affinity ligand for RORα and RORγ, acting as an inverse agonist.[8]

Caption: Modulation of Nuclear Receptors by 7α-Hydroxycholesterol.

Conclusion

The journey from the initial characterization of 7α-hydroxycholesterol as a mere metabolic intermediate to its current status as a multifaceted signaling molecule highlights the dynamic nature of biochemical research. Its central role in cholesterol homeostasis via the bile acid synthesis pathway remains undisputed. However, its emerging roles in inflammation and nuclear receptor signaling open new avenues for therapeutic intervention in a range of diseases, from atherosclerosis to metabolic disorders. The continued development of sophisticated analytical techniques will undoubtedly uncover further layers of complexity in the biological functions of this pivotal oxysterol, promising exciting future discoveries for both basic science and clinical application.

References

- 1. Serum 7 alpha-hydroxycholesterol as a new parameter of liver function in patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Esterified and total 7 alpha-hydroxycholesterol in human serum as an indicator for hepatic bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accumulation of 7 alpha-hydroxycholesterol in liver tissue of patients with cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol metabolites exported from human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentrations of bile acid precursors in cerebrospinal fluid of Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxycholesterol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycholesterol refers to derivatives of cholesterol oxygenated at the seventh position, primarily existing as 7α-hydroxycholesterol and 7β-hydroxycholesterol, along with its oxidized counterpart, 7-ketocholesterol (B24107). These oxysterols are critical molecules at the intersection of cholesterol metabolism, cellular signaling, and pathology. 7α-hydroxycholesterol is the primary product of the rate-limiting step in the classic bile acid synthesis pathway, playing a pivotal role in cholesterol homeostasis. Conversely, 7β-hydroxycholesterol and 7-ketocholesterol are formed predominantly through non-enzymatic cholesterol auto-oxidation and are widely recognized as biomarkers of oxidative stress.[1] These oxidation products are implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and certain ocular conditions, primarily through their cytotoxic and pro-inflammatory activities.[2][3] This guide provides an in-depth review of the biosynthesis, metabolism, signaling pathways, and pathological roles of 7-hydroxycholesterols, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in the field.

Biosynthesis and Metabolism

The formation and subsequent metabolic fate of 7-hydroxycholesterols are dictated by distinct enzymatic and non-enzymatic pathways.

7α-Hydroxycholesterol (7α-OHC)

The synthesis of 7α-OHC is a tightly regulated enzymatic process. It is the initial and rate-limiting step in the classic pathway of bile acid synthesis.[4][5][6][7]

-

Enzyme: Cholesterol 7α-hydroxylase (CYP7A1), a cytochrome P450 enzyme located in the endoplasmic reticulum of hepatocytes.[4][6]

-

Reaction: CYP7A1 catalyzes the oxidation of cholesterol at the 7α-position, utilizing molecular oxygen and NADPH.[4]

-

Metabolic Fate: 7α-OHC is further metabolized by hydroxysteroid dehydrogenase 3B7 to 7α-hydroxy-4-cholesten-3-one (C4), a key intermediate for the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid.[6] This entire process is central to eliminating excess cholesterol from the body.[8]

7β-Hydroxycholesterol (7β-OHC) and 7-Ketocholesterol (7KC)

In contrast to the enzymatic synthesis of the alpha-isomer, 7β-OHC and 7KC are primarily products of non-enzymatic auto-oxidation of cholesterol, driven by reactive oxygen species (ROS).[1][2][9] This makes them significant markers of oxidative stress.[1][10]

-

Formation: ROS attack the cholesterol molecule, leading to the formation of various oxidized derivatives, with 7KC and 7β-OHC being major products.[2]

-

Metabolic Fate: 7KC can be enzymatically reduced to 7β-OHC and 7α-OHC by enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is primarily found in the liver.[11] This conversion can mitigate some of the cytotoxicity associated with 7KC.[11] Furthermore, macrophages can metabolize 7KC via sterol 27-hydroxylase (CYP27A1) to more water-soluble products, representing a potential detoxification pathway.[12]

Pathophysiological Roles and Signaling Pathways

While 7α-OHC has essential physiological functions, its accumulation, along with the presence of 7β-OHC and 7KC, is linked to numerous pathologies.

Inflammation and Immune Response

7α-OHC is a potent modulator of the innate immune response.[13] It can induce a pro-inflammatory phenotype in monocytes and macrophages.[10]

-

TLR Upregulation: 7α-OHC upregulates the expression of Toll-like Receptor 6 (TLR6) and CD14 on monocytic cells.[10][13][14] This enhances the cellular response to TLR ligands, leading to increased production of pro-inflammatory cytokines like IL-23 and chemokines such as CCL2, CCL3, and CCL4.[10][15]

-

Signaling Cascade: This process involves the activation of downstream signaling pathways, including the phosphorylation of Akt, Src, ERK1/2, and the p65 subunit of NF-κB.[10][14]

Cytotoxicity and Apoptosis

7KC and 7β-OHC are well-documented cytotoxic agents that can induce cell death in various cell types, including those of the vascular wall, retina, and nervous system.[2] Their toxicity is largely mediated by the induction of oxidative stress, leading to organelle dysfunction and apoptosis.[2][11]

-

Mechanism: These oxysterols trigger an overproduction of ROS, partly through the activation of NADPH oxidase (NOX).[11] This oxidative stress leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and AIF.[16]

-

Apoptotic Cascade: The release of these factors activates a caspase cascade (including caspases -3, -7, -8, and -9), leading to PARP degradation and ultimately, DNA fragmentation and cell death.[16] This combined process of oxidative stress, apoptosis, and autophagy is sometimes termed "oxiapoptophagy".[3]

Role in Specific Diseases

-

Atherosclerosis: 7-oxygenated oxysterols are major components of oxidized LDL and are abundant in atherosclerotic plaques.[13][15] 7KC is often the most concentrated oxysterol found in these lesions.[11][12][17] They contribute to atherogenesis by promoting inflammation, inducing macrophage cell death (foam cell formation), and impairing normal cholesterol metabolism.[9][11]

-

Neurodegenerative Diseases: Increased levels of 7KC and 7β-OHC are found in the brains of patients with conditions like Alzheimer's disease.[1][2][18][19] They contribute to neurodegeneration by inducing oxidative stress, inflammation, peroxisomal and mitochondrial dysfunction, and neuronal cell death.[18][20] Recent studies also suggest 7β-OHC could serve as a peripheral biomarker for Alzheimer's, as its levels are elevated in patient hair and correlate with disease severity.[21]

-

Age-Related Ocular Diseases: These cytotoxic oxysterols are implicated in the pathophysiology of age-related macular degeneration and cataracts.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to 7-hydroxycholesterols from various studies.

Table 1: Cytotoxicity and In Vitro Experimental Concentrations

| Compound | Cell Line | Effect | Concentration / IC50 | Citation |

| 7α-Hydroxycholesterol | 158N (Oligodendroglia) | Cytotoxicity | IC50 ≈ 15 µM | [10] |

| 7α-Hydroxycholesterol | C6 (Glioma) | Cytotoxicity | IC50 ≈ 40 µM | [10] |

| 7α-Hydroxycholesterol | Primary Hepatocytes / L-cells | Reduced sterol synthesis | 8 µg/mL | [10] |

| 7α-Hydroxycholesterol | Monocytes/Macrophages | Increased TLR6 transcription | 5 µg/mL | [10] |

| 7α-Hydroxycholesterol | THP-1 cells | Increased CCL2 & MMP-9 | 5 µg/mL | [22] |

Table 2: Concentrations in Biological Samples

| Compound | Sample Type | Condition | Concentration | Citation |

| 7α,25-dihydroxycholesterol | Human Plasma | Healthy Individuals (n=20) | 0.21 ± 0.05 nM | [23] |

| 7α,27-dihydroxycholesterol | Human Plasma | Healthy Individuals (n=20) | 3.4 ± 0.1 nM | [23] |

Experimental Protocols and Methodologies

The analysis of oxysterols is challenging due to their low abundance, structural similarity to cholesterol, and the existence of numerous isomers.[24][25] Robust analytical methods are crucial for accurate quantification.

Sample Preparation and Extraction

A common initial step involves protein precipitation and lipid extraction from the biological matrix (e.g., plasma, tissue homogenate).

-

Protein Precipitation: Samples (e.g., 100 µL of plasma) are often added to a larger volume of cold organic solvent, such as acetonitrile (B52724) or ethanol, to precipitate proteins.[23][26] Internal standards (e.g., deuterium-labeled oxysterols like [²H₇]24R/S-HC) are added at this stage for accurate quantification.[26]

-

Lipid Extraction: Following precipitation and centrifugation, lipids are extracted from the supernatant. This can be achieved using methods like liquid-liquid extraction with solvents such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).[27]

-

Saponification (Optional): To measure total oxysterols (both free and esterified), a saponification step (hydrolysis with a strong base like KOH) is required to release oxysterols from their ester forms. This step is omitted for the analysis of free oxysterols only.

Analytical Techniques: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for oxysterol analysis, offering high sensitivity and specificity without the need for derivatization, which is required for GC-MS.[25][28][29]

-

Chromatographic Separation:

-

Technique: Reversed-phase liquid chromatography (RPLC) is most commonly used for analyzing oxysterols in complex biological samples.[24]

-

Column: Columns with C18 or phenyl-hexyl stationary phases are frequently employed to separate the isomeric oxysterols.[24][27]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[27][30]

-

-

Mass Spectrometry Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources.[29][30]

-

Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[27][30] For example, the MRM transition for 7α-OHC can be set to m/z 385.1 -> 159.1.[30]

-

Cellular and In Vivo Models

-

Cell Models: Human monocytic cell lines like THP-1 are widely used to study inflammatory responses.[14][15] Glial, microglial, and neuronal cell cultures are employed to investigate neurotoxic effects.[18]

-

Animal Models: Rabbits and mice fed high-cholesterol diets are common models for studying the role of oxysterols in atherosclerosis.[22] Transgenic mouse models of diseases like Alzheimer's are used to investigate the link between cholesterol metabolism and neurodegeneration.[21]

Conclusion

7-Hydroxycholesterols are a multifaceted class of molecules with dual roles in health and disease. 7α-hydroxycholesterol is an indispensable intermediate in bile acid synthesis, while its isomers and oxidized derivatives, 7β-hydroxycholesterol and 7-ketocholesterol, are potent cytotoxic and pro-inflammatory agents generated under conditions of oxidative stress. Their accumulation is a key feature in the pathology of prevalent age-related diseases, including atherosclerosis and neurodegenerative disorders. A thorough understanding of their metabolic pathways, signaling cascades, and mechanisms of toxicity is critical for developing novel diagnostic markers and therapeutic strategies targeting these conditions. The advanced analytical methodologies outlined provide the necessary tools for researchers to accurately quantify these molecules and further elucidate their complex biological functions.

References

- 1. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inpst.net [inpst.net]

- 4. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 5. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 6. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7α-Hydroxycholesterol [a.osmarks.net]

- 8. Cholesterol, hydroxycholesterols, and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-ketocholesterol as a critical oxysterol: Impact on human health and safety in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sterol 27-hydroxylase acts on 7-ketocholesterol in human atherosclerotic lesions and macrophages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7α-Hydroxycholesterol Elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 7-Ketocholesterol in disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease [mdpi.com]

- 20. Influential role of 7-Ketocholesterol in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]

- 24. publications.aston.ac.uk [publications.aston.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]

- 27. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]

- 28. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]

- 29. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]

- 30. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxycholesterol signaling pathway

An In-depth Technical Guide to 7-Hydroxycholesterol Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (7-HC) encompasses a group of oxysterols, which are oxidized derivatives of cholesterol, that play critical roles as signaling molecules in a myriad of physiological and pathological processes. These molecules are formed through both enzymatic pathways and non-enzymatic auto-oxidation. The primary isomers, 7α-hydroxycholesterol (7α-OHC) and 7β-hydroxycholesterol (7β-OHC), along with the related 7-ketocholesterol (B24107) (7KC), exhibit distinct biological activities by modulating a variety of signaling pathways. Their effects range from the regulation of lipid metabolism and immune responses to the induction of inflammation and programmed cell death. Elevated levels of these oxysterols are often implicated in the pathogenesis of prevalent diseases, including atherosclerosis, neurodegenerative disorders, and certain inflammatory conditions.[1][2] This guide provides a comprehensive technical overview of the core signaling pathways governed by 7-hydroxycholesterols, detailed experimental protocols for their study, and quantitative data to support further research and drug development.

Biosynthesis and Metabolism of 7-Hydroxycholesterols

The generation of 7-hydroxycholesterols can occur via two main routes: specific enzymatic conversion and non-enzymatic auto-oxidation.

-

7α-Hydroxycholesterol (7α-OHC): This isomer is primarily synthesized from cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is located in the endoplasmic reticulum.[3][4] This conversion is the initial and rate-limiting step in the "classic" or "neutral" pathway of bile acid synthesis.[3][4]

-

7β-Hydroxycholesterol (7β-OHC) and 7-Ketocholesterol (7KC): These oxysterols are predominantly formed through the non-enzymatic, free-radical-mediated oxidation of cholesterol.[5][6] This process of auto-oxidation is often heightened under conditions of oxidative stress, which explains their accumulation in pathological tissues like atherosclerotic plaques.[5][7] 7KC can also be enzymatically synthesized from 7-dehydrocholesterol (B119134) by CYP7A1 or from 7β-OHC by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[6][8]

Once formed, these oxysterols can be further metabolized. For instance, the enzyme sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450, can act on 7-ketocholesterol, representing a potential pathway for its elimination.[9]

Core Signaling Pathways

7-Hydroxycholesterols exert their biological effects by modulating several key signaling pathways, primarily involving nuclear receptors, inflammatory cascades, and apoptosis machinery.

Nuclear Receptor Modulation

LXRs are critical regulators of lipid metabolism and inflammation. While various oxysterols are established as natural LXR agonists[10][11], specific derivatives of 7-dehydrocholesterol (a precursor to 7-HC) have been identified as selective LXR modulators.[12][13] For example, 1α,25-dihydroxy-7-dehydrocholesterol (1,25-(OH)₂-7-DHC) activates both LXRα and LXRβ, leading to the transrepression of pro-inflammatory genes induced by lipopolysaccharide (LPS) in an LXR-dependent manner.[12] This modulation occurs through a distinct interaction with the LXRα ligand-binding domain compared to potent synthetic agonists.[12]

RORs, particularly RORγt, are master regulators of T helper 17 (Th17) cell differentiation, which are crucial in autoimmune diseases. Several naturally occurring oxysterols have been identified as RORγt agonists.[14][15] Specifically, 7β,27-dihydroxycholesterol and 7α,27-dihydroxycholesterol, which are produced by Th17 cells via the enzyme CYP27A1, bind directly to the RORγt ligand-binding domain.[14][15] This binding promotes the recruitment of coactivators, enhances RORγt-dependent gene expression, and drives the differentiation of both murine and human Th17 cells, leading to increased IL-17 production.[14][15] Conversely, 7α-OHC, 7β-OHC, and 7KC have been reported to act as inverse agonists of RORγt, repressing its constitutive transcriptional activity.[16]

Pro-Inflammatory Signaling

7α-OHC is a potent pro-inflammatory mediator, particularly in monocytic cells and macrophages.[17][18] Its signaling cascade involves the upregulation of pattern recognition receptors and the activation of downstream kinase pathways.

-

Toll-Like Receptor (TLR) Pathway: 7α-OHC induces the transcription of the TLR6 gene and increases the surface expression of TLR6 protein on monocytes. This sensitizes the cells to TLR2/6 ligands (e.g., FSL-1), leading to enhanced production of the pro-inflammatory cytokine IL-23.[7] It also promotes the expression of CD14, a co-receptor for LPS (a TLR4 ligand).[17][19]

-

Kinase Activation: The inflammatory response to 7α-OHC involves the phosphorylation and activation of several key kinases, including Akt, Src, and ERK1/2.[17][19] This culminates in the activation of the transcription factor NF-κB, evidenced by the phosphorylation and nuclear translocation of its p65 subunit.[20][19]

-

Chemokine Production: A major outcome of this signaling is the robust production and secretion of chemokines, including CCL2 (MCP-1), CCL3 (MIP-1α), CCL4 (MIP-1β), and IL-8.[17][19][21][22] This promotes the migration and recruitment of immune cells, thereby propagating the inflammatory response.

-

C5a Receptor Involvement: The induction of IL-8 by 7α-OHC has been shown to be mediated by the upregulation of the C5a receptor (C5aR).[23] This effect is dependent on the PI3K and MEK signaling pathways.[23]

Apoptosis and Oxiapoptophagy

7β-OHC and 7KC are potent inducers of apoptosis, a form of programmed cell death, in a wide variety of cell types.[1][5] The cell death mechanism is often multifaceted, involving oxidative stress, mitochondrial dysfunction, and caspase activation, a process that has been termed "oxiapoptophagy".[24][25][26]

Key events in 7β-OHC- and 7KC-induced apoptosis include:

-

ROS Production: A significant overproduction of reactive oxygen species (ROS) is an early event, which contributes to mitochondrial damage.[5]

-

Calcium Influx: The oxysterols trigger an influx of extracellular Ca²⁺.[5]

-

Mitochondrial Pathway Activation: The rise in intracellular calcium activates calmodulin and calcineurin, leading to the dephosphorylation of the pro-apoptotic protein Bad. This promotes mitochondrial membrane depolarization (loss of ΔΨm).[5] The damaged mitochondria then release key apoptotic factors into the cytosol, including cytochrome c, apoptosis-inducing factor (AIF), and endonuclease-G.[5][27]

-

Caspase Cascade: Cytochrome c release triggers the activation of a cascade of executioner caspases, including caspase-3, -7, -8, and -9.[5]

-

Inhibition of Survival Pathways: 7KC has been shown to inhibit the pro-survival PDK1/Akt signaling pathway, further tipping the balance towards apoptosis.[5]

References

- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cholesterol autoxidation products, 7-ketocholesterol and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rem.bioscientifica.com [rem.bioscientifica.com]

- 7. 7α-Hydroxycholesterol Elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sterol 27-hydroxylase acts on 7-ketocholesterol in human atherosclerotic lesions and macrophages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. 1α-Hydroxy derivatives of 7-dehydrocholesterol are selective liver X receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. 7alpha-Hydroxycholesterol - Focus Biomolecules [mayflowerbio.com]

- 23. 7α-Hydroxycholesterol induces monocyte/macrophage cell expression of interleukin-8 via C5a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. publications.aston.ac.uk [publications.aston.ac.uk]

- 27. researchgate.net [researchgate.net]

7-Hydroxycholesterol Metabolic Pathway: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of 7-hydroxycholesterol, catering to researchers, scientists, and drug development professionals. The guide details the synthesis, degradation, and signaling functions of this pivotal oxysterol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Introduction to this compound

This compound is an oxysterol, an oxidized derivative of cholesterol, that serves as a crucial intermediate in multiple biological processes. It is primarily known as the initial and rate-limiting product in the "classic" or "neutral" pathway of bile acid synthesis.[1][2][3] Beyond its role in cholesterol catabolism, this compound and its metabolites are significant signaling molecules, particularly through their interaction with Liver X Receptors (LXRs), which govern cholesterol homeostasis and inflammatory responses.[4][5]

Synthesis of this compound

The primary route for the synthesis of this compound is the hydroxylation of cholesterol at the 7-alpha position.

-

Location: Endoplasmic reticulum of hepatocytes[3]

-

Reaction: Cholesterol + O₂ + NADPH + H⁺ → 7α-hydroxycholesterol + NADP⁺ + H₂O

-

Regulation: The expression and activity of CYP7A1 are tightly regulated. It is transcriptionally upregulated by Liver X Receptor (LXR) in response to high cholesterol levels and feedback inhibited by bile acids.[2][6]

Degradation of this compound: The Bile Acid Synthesis Pathway

7α-hydroxycholesterol is the precursor to the two primary bile acids, cholic acid and chenodeoxycholic acid.[3][4]

-

Conversion to 7α-hydroxy-4-cholesten-3-one: 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7).[3] This is a key step in the bile acid synthesis pathway.

-

Bifurcation of the Pathway:

-

Cholic Acid Synthesis: In the presence of sterol 12α-hydroxylase (CYP8B1), 7α-hydroxy-4-cholesten-3-one is hydroxylated to 7α,12α-dihydroxycholest-4-en-3-one, which is then further processed to yield cholic acid.[4][7]

-

Chenodeoxycholic Acid Synthesis: In the absence of CYP8B1 activity, 7α-hydroxy-4-cholesten-3-one is directly metabolized to form chenodeoxycholic acid.[4]

-

Signaling Pathways Involving this compound and its Metabolites

This compound and other oxysterols are natural ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[4][5] Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Key LXR Target Genes in Cholesterol Metabolism:

-

CYP7A1: Upregulation of CYP7A1 expression promotes the conversion of cholesterol to bile acids, thus reducing cellular cholesterol levels.[1]

-

ATP-binding cassette (ABC) transporters (ABCA1, ABCG1, ABCG5, ABCG8): These transporters are crucial for reverse cholesterol transport, facilitating the efflux of cholesterol from peripheral tissues to the liver for excretion.[1][8]

-

Apolipoprotein E (ApoE): Involved in the transport of cholesterol and other lipids in the plasma.[9]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor in fatty acid synthesis.[9]

Quantitative Data

The following tables summarize key quantitative data related to the this compound metabolic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | k_cat_ (min⁻¹) | Source(s) |

| HSD3B7 | 7α-hydroxycholesterol | 17.4 | 735 | 24.7 | [5] |

| CYP8B1 | 7α-hydroxycholest-4-en-3-one | 0.5 | - | 7.4 | [10] |

| CYP7A1 | Cholesterol | 1.3 ± 0.4 | - | 3.1 ± 0.3 (s⁻¹) | [11] |

Table 2: 7α-Hydroxycholesterol Concentrations in Human Serum

| Condition | Concentration (ng/mL) | Notes | Source(s) |

| Healthy Controls | 75 ± 19 | Matched controls | [12] |

| Healthy Volunteers | 40 ± 11 | Before treatment | [12] |

| Healthy Volunteers | 63 ± 5 | - | [13] |

| Advanced Liver Cirrhosis | 22 ± 8 | Significantly lower than controls | [12] |

| Hypercholesterolemia | - | Significant correlation with bile acid synthesis | [12] |

| Cholestyramine Treatment | 181 ± 95 | After 14 days of treatment | [12] |

Experimental Protocols

Measurement of Cholesterol 7α-hydroxylase (CYP7A1) Activity

This protocol is based on the principle of quantifying the conversion of cholesterol to 7α-hydroxycholesterol in liver microsomes.

Materials:

-

Liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Cholesterol oxidase

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

-

Internal standard (e.g., 5α-cholestane-3β,6β-diol)

Procedure:

-

Incubation: Incubate liver microsomes with an NADPH regenerating system to initiate the CYP7A1-mediated hydroxylation of endogenous cholesterol.

-

Enzyme Quenching and Conversion: Stop the reaction and simultaneously convert the 7α-hydroxycholesterol product to 7α-hydroxy-4-cholesten-3-one using cholesterol oxidase. This product has a strong UV absorbance at 240 nm.

-

Extraction: Extract the sterols from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

HPLC Analysis: Separate and quantify the 7α-hydroxy-4-cholesten-3-one using HPLC with UV detection at 240 nm. Use an internal standard to correct for extraction efficiency and injection volume variations.[9]

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Deuterated internal standard (e.g., 7α-hydroxycholesterol-d7)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, oxysterols can be derivatized.[16]

-

LC Separation:

-

Inject the extracted and optionally derivatized sample into an HPLC system equipped with a suitable column (e.g., C18).

-

Use a gradient elution with a mobile phase typically consisting of a mixture of water, methanol, and acetonitrile (B52724) with a small amount of acid (e.g., formic acid).[17]

-

-

MS/MS Detection:

-

Introduce the eluent from the LC into the mass spectrometer.

-

Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and its specific product ion after fragmentation.

-

Monitor the corresponding transition for the deuterated internal standard.

-

-

Quantification:

Visualizations

This compound Metabolic Pathway

Caption: The metabolic pathway of 7α-hydroxycholesterol to primary bile acids.

LXR Signaling Pathway

Caption: Activation of the LXR signaling pathway by 7α-hydroxycholesterol.

Experimental Workflow for Oxysterol Analysis

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxysterol Quantification Service | Accurate LC-MS/MS Profiling for Lipidomics - Creative Proteomics [creative-proteomics.com]

- 4. Liver X receptor in cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egeneinc.com [egeneinc.com]

- 7. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver X Receptors as Therapeutic Targets for Managing Cholesterol: Implications for Atherosclerosis and Other Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liver X receptor - Wikipedia [en.wikipedia.org]

- 10. The structure and characterization of human cytochrome P450 8B1 supports future drug design for nonalcoholic fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 7A1 Cholesterol 7α-Hydroxylation: INDIVIDUAL REACTION STEPS IN THE CATALYTIC CYCLE AND RATE-LIMITING FERRIC IRON REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination of kinetic parameters for 3α-hydroxysteroid dehydrogenase using the five major bile acids and their conjugates as substrates and correlation with their structure and solubility - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. LC-MS Approaches for Oxysterols in Various Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Down-regulation of the LXR transcriptome provides the requisite cholesterol levels to proliferating hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase - Wikipedia [en.wikipedia.org]

7-Hydroxycholesterol: A Pivotal Player in the Pathogenesis of Neurodegenerative Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a growing global health challenge. While the specific etiologies of these disorders are multifaceted, accumulating evidence points to shared pathological mechanisms, including chronic neuroinflammation, oxidative stress, and mitochondrial dysfunction. Emerging from the complex landscape of lipid metabolism, 7-hydroxycholesterol (7-OHC), an oxidation product of cholesterol, has garnered significant attention as a key molecule implicated in the progression of these devastating diseases. This technical guide provides a comprehensive overview of the role of 7-OHC in neurodegeneration, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

7-OHC exists in two main isoforms, 7β-hydroxycholesterol (7β-OHC) and 7α-hydroxycholesterol (7α-HC), along with its metabolite 7-ketocholesterol (B24107) (7-KC). These oxysterols are formed through both enzymatic and non-enzymatic oxidation of cholesterol and have been found at elevated levels in the biological fluids and tissues of patients with neurodegenerative conditions.[1] Their cytotoxic properties, including the induction of oxidative stress, organelle dysfunction, and apoptosis, position them as significant contributors to neuronal cell death.[2] This guide will delve into the specific contributions of these molecules to the pathophysiology of various neurodegenerative diseases, offering a valuable resource for researchers and drug development professionals seeking to understand and target this critical pathway.

Data Presentation: Quantitative Levels of this compound and Related Oxysterols in Neurodegenerative Diseases

The following table summarizes the quantitative findings on the levels of this compound and its related metabolite, 7-ketocholesterol, in patients with Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis compared to healthy controls. The data is compiled from various studies utilizing mass spectrometry-based techniques for oxysterol quantification in different biological matrices.

| Disease | Analyte | Matrix | Patient Concentration (ng/mL or ng/mg protein) | Control Concentration (ng/mL or ng/mg protein) | Fold Change/Significance | Reference(s) |

| Alzheimer's Disease | 7β-hydroxycholesterol | Hair | Significantly elevated in AD vs. NC | - | Correlated with clinical severity (MMSE and GDS scores) | [3][4] |

| 7α-hydroxycholesterol | Hair | Significantly elevated in AD vs. NC | - | - | [3] | |

| 7-ketocholesterol | Cerebrospinal Fluid (CSF) | Higher levels related to lower Aβ42 | - | p = 0.041 | [5] | |

| 24S-hydroxycholesterol | Cerebrospinal Fluid (CSF) | 2.03 ± 0.63 ng/mL (ALS-naïve) | 1.59 ± 0.05 ng/mL | p = 0.018 | [6] | |

| Parkinson's Disease | 7α-hydroxycholesterol | Cerebrospinal Fluid (CSF) | Positively correlated with depression (BDI scores) | - | - | [7][8] |

| 7α,(25R)26-dihydroxycholesterol | Cerebrospinal Fluid (CSF) | Significantly elevated in PD | - | - | [7][8] | |

| Amyotrophic Lateral Sclerosis (ALS) | 7α,25-dihydroxycholest-4-en-3-one | Serum | Elevated in ALS | - | P < 0.01 | |

| 25-hydroxycholesterol | Cerebrospinal Fluid (CSF) | 0.14 ± 0.06 ng/mL (ALS-naïve) | 0.09 ± 0.04 ng/mL | p = 0.012 | [6] | |

| 25-hydroxycholesterol | Serum | 5.39 ± 1.94 ng/mL (ALS-naïve) | 4.27 ± 1.18 ng/mL | p = 0.017 | [6] |

NC: Normal Cognition; MMSE: Mini-Mental State Examination; GDS: Global Deterioration Scale; BDI: Beck Depression Inventory. Data are presented as mean ± SD where available.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound in neurodegenerative diseases.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of oxysterols in biological samples.[9]

a. Sample Preparation and Lipid Extraction:

-

To 100 µL of cerebrospinal fluid (CSF) or serum, add an internal standard solution containing a known amount of deuterated this compound (e.g., [2H7]7α-HC).

-

Perform lipid extraction using a mixture of n-hexane and isopropanol (B130326) (3:2, v/v). Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes.

-

Collect the upper organic phase containing the lipids. Repeat the extraction process twice and pool the organic phases.

-

Evaporate the solvent under a stream of nitrogen gas.

b. Saponification and Derivatization:

-

Resuspend the dried lipid extract in 1 mL of 1 M methanolic KOH and incubate at 60°C for 1 hour to saponify the cholesteryl esters.

-

After cooling, add 1 mL of water and extract the non-saponifiable lipids (including oxysterols) three times with 2 mL of n-hexane.

-

Pool the hexane (B92381) extracts and evaporate to dryness under nitrogen.

-

To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubate at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) ether derivatives of the oxysterols.

c. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., 35%-diphenyl/65%-dimethyl polysiloxane stationary phase).

-

Use helium as the carrier gas at a constant flow rate.

-

Employ a temperature gradient program to separate the different oxysterols. For example, start at 180°C, ramp to 280°C at 10°C/min, and hold for 15 minutes.

-

The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode.

-

Monitor characteristic ions for this compound-TMS derivatives and the internal standard for quantification.

Induction of 7β-Hydroxycholesterol Toxicity in SH-SY5Y Human Neuroblastoma Cells

This protocol is based on established methods for studying oxysterol-induced neurotoxicity.[10]

a. Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[11]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

To induce a neuronal-like phenotype, differentiate the cells by treating with 10 µM all-trans-retinoic acid (ATRA) in a low-serum medium (1% FBS) for 3-7 days.

b. Treatment with 7β-Hydroxycholesterol:

-

Prepare a stock solution of 7β-hydroxycholesterol in ethanol (B145695).

-

On the day of the experiment, dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 5 µM).[10] Ensure the final ethanol concentration is non-toxic to the cells (typically <0.1%).

-

Replace the medium of the differentiated SH-SY5Y cells with the medium containing 7β-hydroxycholesterol or vehicle control (medium with the same concentration of ethanol).

-

Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) to assess different endpoints of toxicity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.[12]

-

Plate and treat differentiated SH-SY5Y cells or primary neurons with this compound as described in the previous protocol.

-

Prepare a positive control for mitochondrial depolarization by treating a separate set of cells with a mitochondrial uncoupler such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (e.g., 50 µM for 5-10 minutes).

-

At the end of the treatment period, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess dye.

-

Analyze the cells using a fluorescence microscope or a fluorescence plate reader.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm).

-

Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis of Apoptosis Markers

This protocol outlines the steps for detecting key apoptotic proteins by western blotting.[13]

a. Protein Extraction:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

Determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 12% for caspase-3 and PARP) and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP-1, Bcl-2) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP-1 indicates the induction of apoptosis.

Signaling Pathways and Visualizations

This compound exerts its neurotoxic effects through the activation of several interconnected signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex molecular interactions.

This compound-Induced Neuroinflammation via TLR4/NF-κB Pathway

7-ketocholesterol (7-KC), a major metabolite of this compound, can trigger neuroinflammatory responses by activating the Toll-like receptor 4 (TLR4) signaling cascade. This leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.

This compound-Induced Apoptosis via Mitochondrial Dysfunction and ER Stress

This compound can induce neuronal apoptosis through both intrinsic and extrinsic pathways, often involving mitochondrial dysfunction and endoplasmic reticulum (ER) stress. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

7β-Hydroxycholesterol and the Amyloidogenic Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, 7β-hydroxycholesterol has been shown to promote the amyloidogenic pathway of amyloid precursor protein (APP) processing, leading to increased production of amyloid-beta (Aβ) peptides.

Conclusion

The evidence presented in this technical guide strongly implicates this compound and its metabolites as critical mediators of neurodegeneration. The consistent findings of elevated levels of these oxysterols in patients with neurodegenerative diseases, coupled with their demonstrated neurotoxic effects in experimental models, underscore their significance as both potential biomarkers and therapeutic targets. The elucidation of the signaling pathways through which 7-OHC exerts its detrimental effects, including the induction of neuroinflammation, mitochondrial dysfunction, ER stress, and apoptosis, provides a solid foundation for the development of novel drug discovery strategies.

For researchers and drug development professionals, targeting the formation, detoxification, or downstream signaling of this compound represents a promising avenue for therapeutic intervention. Future research should focus on further delineating the precise molecular mechanisms of 7-OHC-induced neurotoxicity, identifying and validating robust biomarkers for early disease detection and monitoring, and developing targeted therapies that can mitigate the harmful effects of these oxysterols in the central nervous system. A deeper understanding of the role of this compound will undoubtedly pave the way for innovative treatments for Alzheimer's, Parkinson's, and other devastating neurodegenerative disorders.

References

- 1. publications.aston.ac.uk [publications.aston.ac.uk]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Oxysterols as biomarkers in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alteration in the Cerebrospinal Fluid Lipidome in Parkinson’s Disease: A Post-Mortem Pilot Study [mdpi.com]

- 5. rem.bioscientifica.com [rem.bioscientifica.com]

- 6. Changes in brain oxysterols at different stages of Alzheimer's disease: Their involvement in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson's Disease and Their Association With Disease State and Clinical Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 10. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

7-Hydroxycholesterol and Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction